

BAR501: A Selective TGR5 Agonist for Metabolic and Inflammatory Disorders

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Compound of Interest

Compound Name: (3 α ,5 β ,6 β ,7 α)-BAR501

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An In-depth Technical Guide

Introduction

BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Emerging as a significant therapeutic target, TGR5 is implicated in a variety of physiological processes, including glucose homeostasis, energy expenditure, and inflammatory responses.[3][4][5] BAR501, a semi-synthetic derivative of ursodeoxycholic acid (UDCA), has demonstrated promising preclinical efficacy in models of metabolic and inflammatory diseases, such as non-alcoholic steatohepatitis (NASH), portal hypertension, and colitis.[6][7][8][9] This technical guide provides a comprehensive overview of BAR501, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental methodologies.

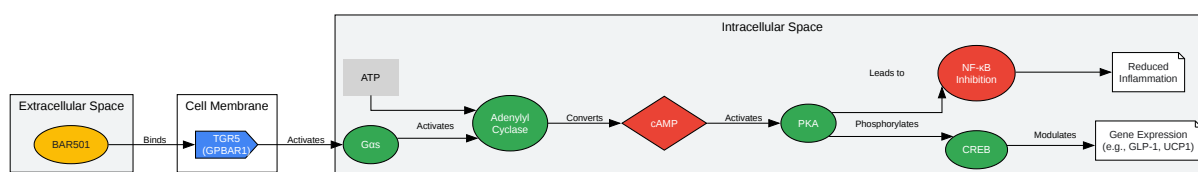
Core Mechanism of Action: TGR5 Signaling

BAR501 exerts its effects by selectively activating TGR5, a G protein-coupled receptor expressed in various cell types, including enteroendocrine L-cells, Kupffer cells, cholangiocytes, and macrophages.[10] Unlike the nuclear farnesoid X receptor (FXR), another major bile acid receptor, BAR501 does not exhibit agonistic activity towards FXR, highlighting its selectivity.[1][9]

Upon binding of BAR501, TGR5 couples to a stimulatory G α protein, leading to the activation of adenylyl cyclase.[11] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a

crucial second messenger.[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[3][11] This signaling cascade ultimately modulates the expression of genes involved in metabolic regulation and inflammation.[12][13]

A key anti-inflammatory mechanism of TGR5 activation involves the antagonism of the NF- κ B pathway.[12][14] TGR5 signaling can suppress the phosphorylation of I κ B α and the nuclear translocation of the p65 subunit of NF- κ B, thereby inhibiting the transcription of pro-inflammatory cytokines.[14][15] This action appears to be mediated in a β -arrestin2-dependent manner.[14][15]



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Figure 1: TGR5 signaling pathway activated by BAR501.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of BAR501.

Table 1: In Vitro Potency and Selectivity of BAR501

Parameter	Cell Line	Assay	Value	Reference
EC50	HEK293 (overexpressing TGR5 and CRE)	GPBAR1 Transactivation	1 μ M	[1][2][9]
FXR Activity	HepG2 (overexpressing FXRE)	FXR Transactivation	No activity	[9]
GLP-1 mRNA Expression	GLUTAg cells	qRT-PCR	2.5-fold increase (at 10 μ M)	[1][9]
cAMP Production	GLUTAg cells	cAMP Assay	Significant increase	[9]

Table 2: In Vivo Efficacy of BAR501 in Animal Models

Animal Model	Condition	Treatment	Key Findings	Reference
Rats	Normal	15 mg/kg for 6 days	Reduced basal portal pressure; blunted norepinephrine-induced vasoconstriction.	[1][9]
Rats	CCl4-induced cirrhosis	15 mg/kg	Reduced portal pressure and plasma AST levels.	[1]
Mice	TNBS-induced colitis	Dose-dependent	Reduced colitis severity.	[7]
Mice	High-Fat Diet-Fructose (HFD-F) induced NASH	30 mg/kg/day for 10 weeks	Reversed liver injury, promoted browning of white adipose tissue.	[6][16]
Mice (Abcb4 ^{-/-})	Primary Sclerosing Cholangitis (PSC) model	12-24 weeks	Reduced bile duct inflammation and liver fibrosis.	[17]

Experimental Protocols

This section details the methodologies employed in key experiments to characterize BAR501.

In Vitro Assays

1. TGR5 Transactivation Assay[9]

- Cell Line: Human Embryonic Kidney (HEK293) cells.
- Methodology:

- Cells are transiently co-transfected with a TGR5 expression vector and a reporter vector containing a cAMP response element (CRE) linked to a luciferase gene.
- Transfected cells are then treated with varying concentrations of BAR501.
- Luciferase activity is measured as a readout of TGR5 activation.
- The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

2. FXR Transactivation Assay^[9]

- Cell Line: Human hepatoma (HepG2) cells.
- Methodology:
 - Cells are co-transfected with an FXR expression vector and a reporter vector containing a farnesoid X receptor response element (FXRE) linked to a luciferase gene.
 - Cells are treated with BAR501.
 - Luciferase activity is measured to assess FXR activation. BAR501 has been shown to not induce a response in this assay.^[9]

3. GLP-1 Expression and cAMP Production^[9]

- Cell Line: Murine enteroendocrine (GLUTAg) cells.
- Methodology:
 - GLUTAg cells, which endogenously express TGR5, are treated with BAR501 (e.g., 10 μ M).
 - For gene expression analysis, total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure pro-glucagon (the precursor to GLP-1) mRNA levels.
 - For cAMP measurement, cells are lysed, and intracellular cAMP concentrations are determined using a commercially available cAMP assay kit.

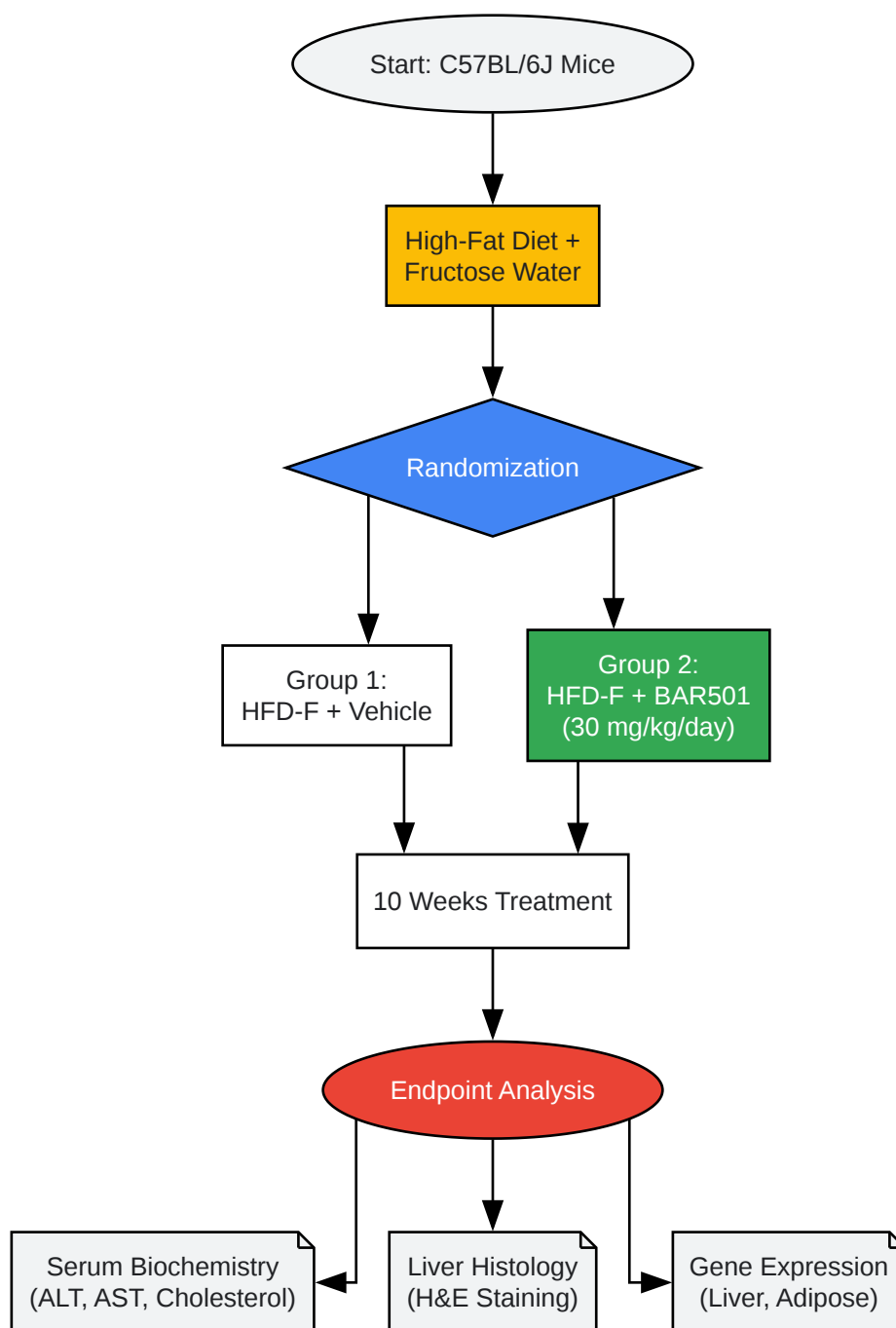
In Vivo Models

1. Portal Hypertension Model in Rats[1][9]

- Animal Model: Male Wistar rats.
- Methodology:
 - Rats are pretreated with BAR501 (e.g., 15 mg/kg/day) or vehicle via gavage for a specified period (e.g., 6 days).
 - Portal hypertension can be induced, for example, by chronic administration of carbon tetrachloride (CCl₄).
 - Portal pressure is measured directly via cannulation of the portal vein.
 - The vasomotor response to vasoconstrictors like norepinephrine or methoxamine is assessed in isolated perfused livers.

2. NASH Model in Mice[6][18]

- Animal Model: Male C57BL/6J mice or Gpbar1^{-/-} mice.
- Methodology:
 - Mice are fed a high-fat diet supplemented with fructose in the drinking water (HFD-F) to induce NASH.
 - A cohort of mice receives daily administration of BAR501 (e.g., 30 mg/kg) by gavage.
 - After the treatment period (e.g., 10 weeks), serum biochemical markers (ALT, AST, cholesterol) are analyzed.
 - Livers are harvested for histological analysis (H&E staining) to assess steatosis, inflammation, and fibrosis.
 - Gene expression analysis is performed on liver and adipose tissue to examine metabolic and inflammatory markers.



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Figure 2: Experimental workflow for the NASH mouse model.

Conclusion

BAR501 is a selective and potent TGR5 agonist with a well-defined mechanism of action. Preclinical data strongly support its therapeutic potential in a range of metabolic and

inflammatory conditions, including NASH, portal hypertension, and colitis. Its ability to improve metabolic parameters and concurrently reduce inflammation makes it a compelling candidate for further clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation of BAR501 and other TGR5-targeting compounds.

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